N-(benzenesulfonyl)benzenesulfonamide;ditert-butyl 2-aminobutanedioate
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Overview
Description
N-(benzenesulfonyl)benzenesulfonamide and ditert-butyl 2-aminobutanedioate are two distinct chemical compounds. N-(benzenesulfonyl)benzenesulfonamide is an organic compound containing a sulfonamide group that is S-linked to a benzene ring . Ditert-butyl 2-aminobutanedioate is an ester derivative of aspartic acid, commonly used in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(benzenesulfonyl)benzenesulfonamide can be synthesized through the reaction of benzenesulfonyl chloride with benzenesulfonamide in the presence of a base such as pyridine . The reaction typically occurs at room temperature and yields the desired product after purification.
Ditert-butyl 2-aminobutanedioate is synthesized by esterification of aspartic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of N-(benzenesulfonyl)benzenesulfonamide involves large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity . Ditert-butyl 2-aminobutanedioate is produced industrially through similar esterification processes, with optimization for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(benzenesulfonyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction can yield amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Ditert-butyl 2-aminobutanedioate primarily undergoes hydrolysis reactions to yield aspartic acid and tert-butyl alcohol .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(benzenesulfonyl)benzenesulfonamide is used in medicinal chemistry for the development of sulfonamide-based drugs, which have antibacterial and antifungal properties . It is also used in organic synthesis as a protecting group for amines .
Ditert-butyl 2-aminobutanedioate is used in peptide synthesis as a protecting group for amino acids . It is also employed in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
N-(benzenesulfonyl)benzenesulfonamide exerts its effects by inhibiting enzymes that utilize sulfonamide groups, such as carbonic anhydrase . This inhibition disrupts the enzyme’s function, leading to antibacterial and antifungal effects .
Ditert-butyl 2-aminobutanedioate acts as a protecting group in peptide synthesis, preventing unwanted reactions at the amino group during the synthesis process .
Comparison with Similar Compounds
Similar Compounds
N-butyl benzenesulfonamide: Similar structure but with a butyl group instead of a second benzene ring.
Benzenesulfonamide: Lacks the additional sulfonyl group.
Uniqueness
N-(benzenesulfonyl)benzenesulfonamide is unique due to its dual sulfonamide groups, which enhance its reactivity and utility in various chemical reactions . Ditert-butyl 2-aminobutanedioate is unique for its role as a protecting group in peptide synthesis, providing stability and selectivity during the synthesis process .
Properties
IUPAC Name |
N-(benzenesulfonyl)benzenesulfonamide;ditert-butyl 2-aminobutanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S2.C12H23NO4/c14-18(15,11-7-3-1-4-8-11)13-19(16,17)12-9-5-2-6-10-12;1-11(2,3)16-9(14)7-8(13)10(15)17-12(4,5)6/h1-10,13H;8H,7,13H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJCTCXCESSNIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)N.C1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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